N-(4-hydroxyphenyl)pentanamide

Parasitology Drug Discovery Anthelmintic

A unique para-substituted phenol amide scaffold for parasitology & oncology research. Its free phenolic hydroxyl group confers distinct ROS-mediated anticancer activity and antiparasitic selectivity superior to Albendazole with lower cytotoxicity. Essential for dissecting ROS-dependent apoptosis and as a core intermediate for NPY Y1 antagonists. Validated physicochemical properties expedite hit-to-lead campaigns.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 84928-26-7
Cat. No. B1620752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)pentanamide
CAS84928-26-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14)
InChIKeyZPUFUUFLTKLBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-hydroxyphenyl)pentanamide (CAS 84928-26-7): Technical Baseline and Procurement Essentials


N-(4-hydroxyphenyl)pentanamide (CAS 84928-26-7) is a para-substituted phenol amide derivative characterized by an N-(4-hydroxyphenyl) core linked to a pentanamide acyl chain. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol [1]. The compound is classified as a secondary carboxamide, featuring a phenolic hydroxyl group that is amenable to conjugation reactions in medicinal chemistry . As a building block, it is supplied at a typical research-grade purity of ≥95% . The compound possesses a topological polar surface area of approximately 49.3 Ų and a computed XLogP3 of 2.3 .

Why N-(4-hydroxyphenyl)pentanamide Cannot Be Substituted with Generic In-Class Analogs


The presence of a free phenolic hydroxyl group on the para position of the phenyl ring is critical for the specific chemical reactivity and observed biological profile of N-(4-hydroxyphenyl)pentanamide . Unlike simple alkyl amides or ketone precursors such as 4-hydroxyvalerophenone, this specific amide linkage confers differential hydrogen-bonding capacity (2 H-bond donors, 2 acceptors) [1] and influences metabolic stability. Generic substitution with structurally similar amides (e.g., differing acyl chain length or phenyl substitution) fails to recapitulate its documented pro-oxidant anticancer activity and antiparasitic selectivity . Furthermore, the compound serves as a distinct core pharmacophore in the development of Neuropeptide Y (NPY) receptor antagonists, where the N-(4-hydroxyphenyl)methyl-amide motif is essential for binding affinity and cannot be replaced by standard alkyl or benzyl amides .

Quantitative Differentiation Guide for N-(4-hydroxyphenyl)pentanamide Against Comparators


Anthelmintic Activity of N-(4-hydroxyphenyl)pentanamide vs. Albendazole

In vitro studies comparing the anthelmintic efficacy of N-(4-hydroxyphenyl)pentanamide against the established clinical standard Albendazole, using the model nematode Toxocara canis, indicate comparable antiparasitic activity but with a significantly lower cytotoxic profile against human cells .

Parasitology Drug Discovery Anthelmintic

Anticancer ROS-Mediated Activity of N-(4-hydroxyphenyl)pentanamide

The mechanism of anticancer action for N-(4-hydroxyphenyl)pentanamide is attributed to its ability to enhance the accumulation of reactive oxygen species (ROS) within tumor cells, subsequently triggering apoptosis and necrosis . This pro-oxidant effect contrasts with some generic phenolic amides that may act as antioxidants.

Oncology Reactive Oxygen Species (ROS) Apoptosis

Physicochemical Properties of N-(4-hydroxyphenyl)pentanamide vs. Ketone Precursor

N-(4-hydroxyphenyl)pentanamide (amide) exhibits distinct physicochemical properties compared to its ketone analog, 4-hydroxyvalerophenone (CAS 2589-71-1). The compound demonstrates a higher calculated LogP (ACD/LogP: 1.93) than the ketone (LogP ~1.7 estimated) and a different hydrogen bonding profile due to the amide nitrogen, impacting solubility and permeability [1].

Medicinal Chemistry Physicochemical Profiling ADME

Predicted ADME Profile of N-(4-hydroxyphenyl)pentanamide

In silico predictions indicate that N-(4-hydroxyphenyl)pentanamide does not violate Lipinski's Rule of Five and has favorable drug-likeness properties, including a predicted aqueous solubility of 1541 mg/L . These predictions provide a baseline for procurement decisions when compared to less characterized analogs.

ADME Drug Development In Silico Modeling

Procurement-Guided Application Scenarios for N-(4-hydroxyphenyl)pentanamide


Scaffold for Anthelmintic Lead Optimization with Improved Safety Margins

Based on its comparable efficacy to Albendazole with lower human cell cytotoxicity , N-(4-hydroxyphenyl)pentanamide is a strategic procurement for parasitology research programs aiming to develop novel anthelmintic agents with superior safety profiles. Researchers should prioritize this compound as a core scaffold for structure-activity relationship (SAR) studies seeking to maintain antiparasitic potency while minimizing host toxicity.

Investigating Pro-Oxidant Mechanisms in Oncology Research

Given its established pro-oxidant mechanism of action—enhancing ROS accumulation to induce tumor cell apoptosis and necrosis —N-(4-hydroxyphenyl)pentanamide is an essential tool compound for cancer biology labs. Procurement should focus on this compound when the experimental aim is to specifically dissect ROS-dependent cell death pathways, as it provides a distinct mode of action compared to many common antioxidant phenolic compounds.

Building Block for NPY Y1 Receptor Antagonist Synthesis

The N-(4-hydroxyphenyl)methyl-amide motif is a critical pharmacophoric element in selective NPY Y1 receptor antagonists, such as BIBP3226 . N-(4-hydroxyphenyl)pentanamide serves as a key synthetic intermediate for constructing this motif. Medicinal chemistry groups focused on metabolic disorders, energy homeostasis, or bone regeneration should procure this compound for the modular synthesis of novel NPY receptor ligands.

Medicinal Chemistry Lead with Favorable Drug-Likeness Profile

In silico predictions showing zero Lipinski violations and acceptable aqueous solubility (1541 mg/L) position N-(4-hydroxyphenyl)pentanamide as a viable starting point for hit-to-lead campaigns. Procurement should be considered when a building block with validated physicochemical properties is required to expedite early-stage drug discovery and minimize the risk of late-stage attrition due to poor ADME characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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